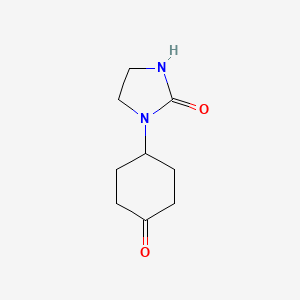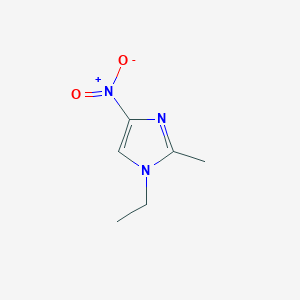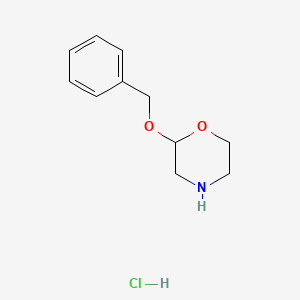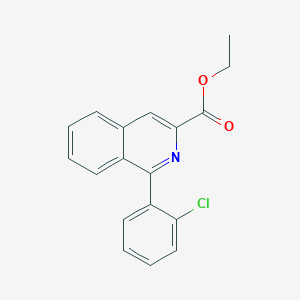
1-(4-Oxocyclohexyl)imidazolidin-2-one
Descripción general
Descripción
1-(4-Oxocyclohexyl)imidazolidin-2-one is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It features a five-membered imidazolidinone ring fused with a cyclohexanone moiety
Métodos De Preparación
The synthesis of 1-(4-Oxocyclohexyl)imidazolidin-2-one can be achieved through several routes. One common method involves the cycloaddition of aziridines with isocyanates, followed by ring expansion . Another approach is the intramolecular hydroamination of linear urea derivatives . Industrial production methods often employ metal-catalyzed reactions, such as palladium-catalyzed cyclizations, to achieve high yields and selectivity .
Análisis De Reacciones Químicas
1-(4-Oxocyclohexyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolones or imidazolinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include imidazolones, alcohols, and substituted imidazolidinones .
Aplicaciones Científicas De Investigación
1-(4-Oxocyclohexyl)imidazolidin-2-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Oxocyclohexyl)imidazolidin-2-one involves its interaction with molecular targets through its imidazolidinone ring. This ring can form iminium ions with carbonyl groups, facilitating various catalytic processes . The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent transformations .
Comparación Con Compuestos Similares
1-(4-Oxocyclohexyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
2-Imidazolidinone: A simpler analogue without the cyclohexanone moiety.
4-Imidazolidinone: Another derivative with different substitution patterns.
Imidazolones: Oxo derivatives of imidazoline, which have similar reactivity but different structural features.
The uniqueness of this compound lies in its fused cyclohexanone ring, which imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-(4-oxocyclohexyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h7H,1-6H2,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFMESXPDSEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603798 | |
| Record name | 1-(4-Oxocyclohexyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89519-06-2 | |
| Record name | 1-(4-Oxocyclohexyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














